Cas no 2228221-33-6 (1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-one)

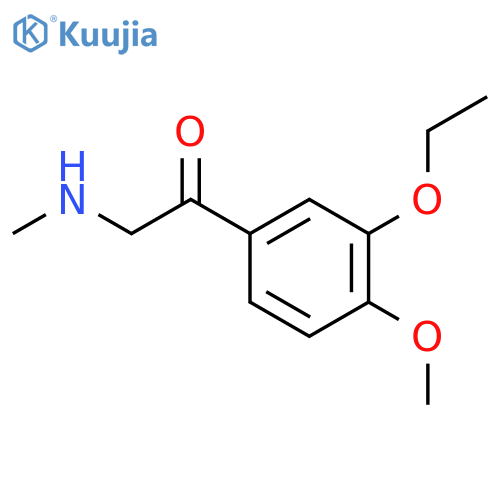

2228221-33-6 structure

商品名:1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-one

1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-one

- EN300-1815765

- 2228221-33-6

-

- インチ: 1S/C12H17NO3/c1-4-16-12-7-9(10(14)8-13-2)5-6-11(12)15-3/h5-7,13H,4,8H2,1-3H3

- InChIKey: OBGGJEFGWXMRPR-UHFFFAOYSA-N

- ほほえんだ: O(CC)C1=C(C=CC(C(CNC)=O)=C1)OC

計算された属性

- せいみつぶんしりょう: 223.12084340g/mol

- どういたいしつりょう: 223.12084340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 47.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1815765-2.5g |

1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-one |

2228221-33-6 | 2.5g |

$2295.0 | 2023-09-19 | ||

| Enamine | EN300-1815765-1.0g |

1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-one |

2228221-33-6 | 1g |

$1172.0 | 2023-06-01 | ||

| Enamine | EN300-1815765-10.0g |

1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-one |

2228221-33-6 | 10g |

$5037.0 | 2023-06-01 | ||

| Enamine | EN300-1815765-0.25g |

1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-one |

2228221-33-6 | 0.25g |

$1078.0 | 2023-09-19 | ||

| Enamine | EN300-1815765-0.05g |

1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-one |

2228221-33-6 | 0.05g |

$983.0 | 2023-09-19 | ||

| Enamine | EN300-1815765-5.0g |

1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-one |

2228221-33-6 | 5g |

$3396.0 | 2023-06-01 | ||

| Enamine | EN300-1815765-0.5g |

1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-one |

2228221-33-6 | 0.5g |

$1124.0 | 2023-09-19 | ||

| Enamine | EN300-1815765-0.1g |

1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-one |

2228221-33-6 | 0.1g |

$1031.0 | 2023-09-19 | ||

| Enamine | EN300-1815765-1g |

1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-one |

2228221-33-6 | 1g |

$1172.0 | 2023-09-19 | ||

| Enamine | EN300-1815765-10g |

1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-one |

2228221-33-6 | 10g |

$5037.0 | 2023-09-19 |

1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-one 関連文献

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Zhanhong Yang J. Mater. Chem. A, 2015,3, 7429-7436

-

Oliver D. John Food Funct., 2020,11, 6946-6960

2228221-33-6 (1-(3-ethoxy-4-methoxyphenyl)-2-(methylamino)ethan-1-one) 関連製品

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 857369-11-0(2-Oxoethanethioamide)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量